3-Methyl-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol
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Overview
Description
3-Methyl-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with diketones or ketoesters in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trisubstituted Triazines: These compounds share a similar triazine core but differ in their substituents.
1,3,5-Triazines: Another class of triazines with different substitution patterns.
Uniqueness
3-Methyl-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazines.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
CAS No. |
831218-18-9 |
---|---|
Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-5,6-diphenyl-3,5-dihydro-2H-1,2,4-triazine |
InChI |
InChI=1S/C16H17N3O/c1-12-17-18-15(13-8-4-2-5-9-13)16(19(12)20)14-10-6-3-7-11-14/h2-12,16-17,20H,1H3 |
InChI Key |
OSPRVGPRCDQFMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1NN=C(C(N1O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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